3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride
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Overview
Description
3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is a derivative of naphthalene and contains both amino and hydroxyl functional groups. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Mechanism of Action
Target of Action
It is structurally similar to 2-aminotetralin, which has been shown to inhibit the reuptake of serotonin and norepinephrine . Therefore, it is possible that this compound may also interact with these neurotransmitter systems.
Mode of Action
If it acts similarly to 2-Aminotetralin, it may inhibit the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing their neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride typically involves the reduction of 2-nitronaphthalene followed by amination and subsequent reduction . The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the reduction steps. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and amination steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents such as potassium permanganate and chromium trioxide. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the amino group yields an amine .
Scientific Research Applications
3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the study of biochemical pathways involving amino and hydroxyl groups.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminotetralin: A stimulant drug with a similar structure but different pharmacological properties.
1,2,3,4-Tetrahydronaphthalen-2-ol: A compound with a hydroxyl group but lacking the amino group, resulting in different chemical reactivity.
Uniqueness
3-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
IUPAC Name |
3-amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;/h1-4,9-10,12H,5-6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOCHCPUCMONJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC2=CC=CC=C21)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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